Thietane-3-carboximidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thietane-3-carboximidamide hydrochloride is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various suppliers .

Synthesis Analysis

Thietanes, the class of compounds to which Thietane-3-carboximidamide hydrochloride belongs, have been synthesized using various methods. These include inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .Molecular Structure Analysis

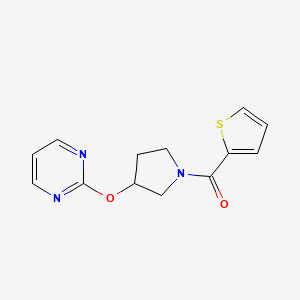

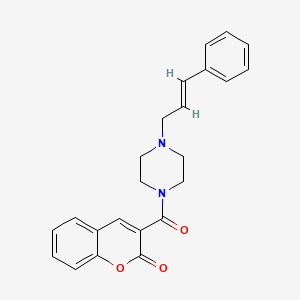

The Thietane-3-carboximidamide molecule contains a total of 15 bond(s). There are 7 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 four-membered ring(s), 1 amidine derivative(s), 1 primary amine(s) (aliphatic), 1 sulfide(s), and 1 Thioethane(s) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity and coordinates of the Thietane-3-carboximidamide molecule .Chemical Reactions Analysis

Thietanes are important intermediates in organic synthesis. They have been synthesized using various methods, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .Physical And Chemical Properties Analysis

The Thietane-3-carboximidamide molecule consists of 8 Hydrogen atom(s), 4 Carbon atom(s), 2 Nitrogen atom(s), and 1 Sulfur atom(s) - a total of 15 atom(s). The molecular weight of Thietane-3-carboximidamide is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Scientific Research Applications

Pharmaceutical Core Structures

Thietane-3-carboximidamide hydrochloride: is utilized in the synthesis of pharmaceutical compounds due to its structural significance. Thietanes are found in the core structures of various biologically active molecules, including antiviral drugs like oxetanocin A, which is effective against HIV and HSV . The compound’s ability to integrate into complex pharmaceutical structures makes it a valuable asset in drug design and synthesis.

Organic Synthesis Intermediates

In organic chemistry, Thietane-3-carboximidamide hydrochloride serves as an intermediate for the preparation of sulfur-containing acyclic and heterocyclic compounds . Its reactivity allows for the construction of diverse molecular architectures, which are essential in developing new chemical entities for research and industrial applications.

Biological Compound Motifs

Thietanes, including Thietane-3-carboximidamide hydrochloride , are part of the structural motifs in biological compounds. They are present in natural secretions and have been identified in the anal gland secretions of certain mammals, indicating their role in biological processes and potential for bio-mimicking applications .

Anticancer Drug Derivatives

The compound is involved in the synthesis of D-ring-modified thia derivatives of taxoids and docetaxels, which are prominent in anticancer drugs . Its incorporation into these drugs can alter their pharmacokinetic properties and enhance their therapeutic efficacy.

Glycomimetics Synthesis

Thietane-3-carboximidamide hydrochloride: is used in the synthesis of glycomimetics, including thietane-based square sugars (thietanoses) and sulfur-containing analogs of furanoses and pyranoses . These glycomimetics play a crucial role in medicinal chemistry, particularly in the development of antiviral therapies.

Pesticide and Sweetener Development

The versatility of Thietane-3-carboximidamide hydrochloride extends to its use in developing pesticides and sweeteners. Its structural properties allow for the creation of compounds with specific functionalities, such as pest resistance or sweetness, which are significant in agricultural and food industries .

Future Directions

Thietanes are useful intermediates in organic synthesis and are found in the pharmaceutical core and structural motifs of some biological compounds. The recently developed methods provide some new strategies for the efficient preparation of thietanes and their derivatives . This suggests that Thietane-3-carboximidamide hydrochloride, as a thietane derivative, may have potential applications in future pharmaceutical research and development.

properties

IUPAC Name |

thietane-3-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S.ClH/c5-4(6)3-1-7-2-3;/h3H,1-2H2,(H3,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBELFESJTPIKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2975620.png)

![(3,3-Difluoropyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2975626.png)

![Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2975627.png)

![1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2975628.png)

![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975629.png)

![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2975630.png)

![1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone](/img/structure/B2975631.png)

![1-[(3,4-Dimethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2975633.png)

![5-[(2,6-Dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2975637.png)

![2-[(4-Chloro-2-nitrophenyl)amino]acetic acid](/img/structure/B2975639.png)